
Methyl 2-(trifluoroacetamido)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(trifluoroacetamido)prop-2-enoate” is a chemical compound with the CAS Number: 58137-35-2 . It has a molecular weight of 197.11 and its IUPAC name is methyl 2- (2,2,2-trifluoroacetamido)acrylate . It is stored at a temperature of -10°C and is available in powder form . This compound is used in research and has potential applications in cancer treatment .
Molecular Structure Analysis
The InChI code for “Methyl 2-(trifluoroacetamido)prop-2-enoate” is 1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12) . The InChI key is DVCQOBJXPULRLS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-(trifluoroacetamido)prop-2-enoate” is a powder and is stored at a temperature of -10°C . It has a molecular weight of 197.11 .科学的研究の応用
Chemical Synthesis and Derivatives Formation
Methyl 2-(trifluoroacetamido)prop-2-enoate is involved in various chemical synthesis processes leading to the formation of novel compounds. For example, it has been used in the preparation of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids through reactions that include hydrolysis and lactamization, resulting in β-lactams with an exocyclic alkylidene and methylidene group at C(3) (Buchholz & Hoffmann, 1991). Moreover, it has been a precursor in synthesizing heterocyclic systems, specifically in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, showcasing its versatility in organic synthesis and the development of compounds with potential biological activity (Selič, Grdadolnik, & Stanovnik, 1997).
Role in Novel Synthesis Techniques
Methyl 2-(trifluoroacetamido)prop-2-enoate plays a crucial role in innovative synthesis techniques, such as the creation of novel antimicrobial agents through structural and vibrational spectroscopic studies, as well as DFT (Density Functional Theory) methods. These techniques have led to the synthesis of compounds exhibiting promising antimicrobial activity and potential as penicillin-binding protein inhibitors, highlighting the compound's significance in medicinal chemistry research (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Application in Material Science
In material science, the compound has been utilized in the synthesis and characterization of materials with nonlinear optical activity, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, demonstrating its wide-ranging applications beyond pharmaceuticals into materials beneficial for technological advancements (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Contributions to Analytical Chemistry
In the field of analytical chemistry, derivatives of methyl 2-(trifluoroacetamido)prop-2-enoate have been employed as chiral derivatizing agents for amino groups, aiding in the stereospecific derivatization and quantification of amphetamines, phenol alkylamines, and hydroxyamines. This use underscores the compound's importance in enhancing the accuracy and reliability of analytical methods for studying biologically active substances (Shin & Donike, 1996).
Advancements in Agriculture
In agriculture, novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, synthesized from methyl 2-(trifluoroacetamido)prop-2-enoate, have shown significant herbicidal activities against dicotyledonous weeds. This application highlights the compound's potential for developing new herbicides that can effectively manage weed growth and contribute to agricultural productivity (Wu et al., 2011).
Safety And Hazards
The safety information for “Methyl 2-(trifluoroacetamido)prop-2-enoate” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
特性
IUPAC Name |
methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCQOBJXPULRLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462264 |
Source


|
| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(trifluoroacetamido)prop-2-enoate | |
CAS RN |
58137-35-2 |
Source


|
| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

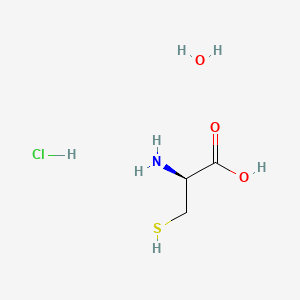
![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)
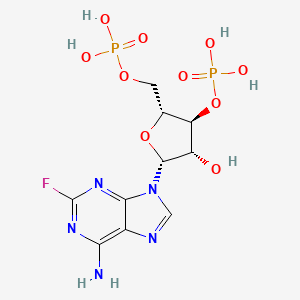


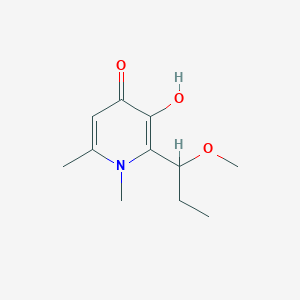

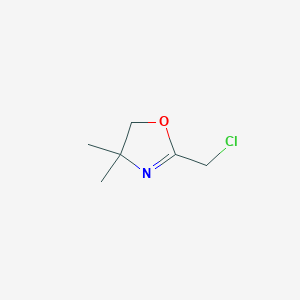
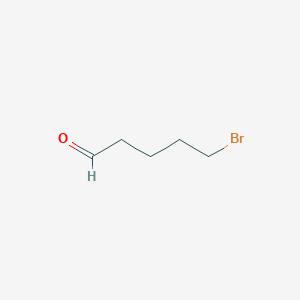
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)

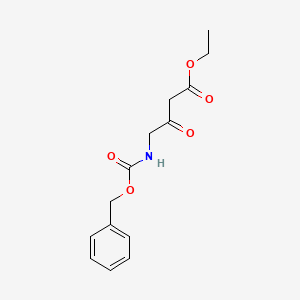
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)